2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one
Description
2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one is a complex organic compound that features a phenoxy group, a piperazine ring, and a butanone moiety
Properties
IUPAC Name |
2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-2-22(27-21-13-7-4-8-14-21)23(26)25-18-16-24(17-19-25)15-9-12-20-10-5-3-6-11-20/h3-14,22H,2,15-19H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRGUNGDNHZRT-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one typically involves multiple steps. One common route starts with the preparation of the phenoxy and piperazine intermediates, followed by their coupling under specific conditions. For instance, the phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, while the piperazine ring can be synthesized through a cyclization reaction. The final coupling step often involves the use of a strong base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .
Scientific Research Applications
2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. For instance, as a triple reuptake inhibitor, it simultaneously inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and alleviating symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
1-phenoxy-3-(piperazin-1-yl)propan-2-ol: Another compound with a phenoxy and piperazine moiety, known for its triple reuptake inhibitory activity.
4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one: A compound with a similar piperazine structure but different substituents, used in various pharmaceutical applications.
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol: Another related compound with potential biological activities.
Uniqueness
2-phenoxy-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a triple reuptake inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
